N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-16-9-8-15(13-6-1-2-7-14(13)16)17-24(22,23)12-5-3-4-11(10-12)18(20)21/h1-10,17,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEDVNBXZOPMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386425 | |
| Record name | Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64920-20-3 | |
| Record name | Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-hydroxynaphthalene-1-amine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Agent
N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide has been investigated for its potential as a therapeutic agent, particularly in cancer treatment. It acts as a selective inhibitor of the Mcl-1 oncoprotein, which is often overexpressed in various cancers, leading to resistance against conventional therapies .
Mechanism of Action
The compound's mechanism involves binding to the BH3 binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and promoting cell death through Bak/Bax-dependent pathways. This has been validated through high-throughput screening and structure-based drug design .
Case Study: Mcl-1 Inhibition
In a notable study, the compound was shown to bind with a Ki of 180 nM to Mcl-1, demonstrating significant potency. The biological characterization indicated that it selectively sensitizes Eμ-myc lymphomas overexpressing Mcl-1, while sparing those overexpressing Bcl-2 .
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as an essential building block in synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
Synthetic Routes
Typical synthesis involves multiple steps, including reactions with naphthalenes and nitrobenzene derivatives under controlled conditions. For example, one method involves the reaction of 4-formylbenzonitrile with naphthalen-2-ol and pyrrolidine under reflux conditions.
Materials Science
Development of Dyes and Pigments
This compound is also explored for its potential applications in materials science, particularly in developing dyes and pigments. Its structural features contribute to color stability and vibrancy in various formulations.
Biochemical Research
Role in Cell Migration Studies
The compound has been studied for its effects on fascin activity, an actin-bundling protein involved in cell migration. Inhibition of fascin by related compounds has shown promise in reducing breast tumor metastasis in mouse models . This highlights its potential use in cancer metastasis research.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Selective inhibitor of Mcl-1 oncoprotein | Potent binding (Ki = 180 nM), induces apoptosis |
| Chemical Synthesis | Building block for complex organic molecules | Multi-step synthesis methods identified |
| Materials Science | Development of dyes and pigments | Structural features enhance color stability |
| Biochemical Research | Inhibition of fascin activity affecting cell migration | Reduced tumor metastasis observed in animal models |
Mechanism of Action
The mechanism of action of N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family, which is involved in cancer cell survival . By binding to the active site of Mcl-1, the compound prevents the protein from exerting its anti-apoptotic effects, thereby promoting cell death in cancer cells.
Comparison with Similar Compounds
Compound 19 (University of Michigan Series)
N-(4-Methylphenyl)-3-nitrobenzenesulfonamide
- Structure : Lacks the hydroxynaphthyl moiety; methyl substituent on the phenyl ring.
- Activity: No reported Mcl-1 inhibition; primarily studied for physicochemical properties.
- Molecular Weight : 292.31 g/mol vs. ~347 g/mol for the target compound.
- Key Difference : Absence of the hydroxynaphthyl group abolishes Mcl-1 targeting .
Anti-Protozoan Sulfonamides
Several 3-nitrobenzenesulfonamide derivatives (e.g., compounds 4, 6, 8, 10) were screened against Trypanosoma cruzi and Leishmania species. These compounds showed weaker inhibition of protozoan carbonic anhydrases compared to the standard acetazolamide (AAZ) and lacked selectivity over human isoforms (hCAs) .
Key Observations:
Substituent Impact on Activity :
- The 3-nitro group and 4-hydroxynaphthyl moiety are critical for Mcl-1 binding. Chloro or methyl substituents reduce potency and redirect activity toward other targets (e.g., protozoan enzymes) .
- Tetrazole-thio derivatives (e.g., compound 35) show divergent bioactivity, emphasizing the role of functional groups in target specificity .
Synthetic Accessibility: Yields for the target compound and its analogues range from 58% to 85%, with morpholino-containing derivatives (e.g., compound 5c, 71% yield) requiring specialized 1,3-dipolar cycloaddition methods .
Selectivity Challenges :
- While the target compound exhibits Mcl-1 selectivity, other derivatives (e.g., anti-protozoan sulphonamides) show poor selectivity between human and pathogen isoforms, limiting therapeutic utility .
Biological Activity
N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The compound consists of:
- 4-Hydroxynaphthalene moiety : Provides hydrophobic character and potential for π-π stacking interactions.
- Nitro group : Acts as a pharmacophore influencing the compound's reactivity and interaction with biological targets.
- Sulfonamide group : Known for its role in enzyme inhibition and potential antimicrobial activity.
The primary mechanism of action for this compound involves its ability to inhibit specific proteins, particularly the Mcl-1 protein, which is an anti-apoptotic member of the Bcl-2 family. Overexpression of Mcl-1 is associated with cancer progression and resistance to chemotherapy .
Key Mechanisms:
- Inhibition of Mcl-1 : The compound binds to the BH3 binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins such as Bak and Bax, leading to increased apoptosis in cancer cells .
- Enzyme Inhibition : The sulfonamide group allows for competitive inhibition of various enzymes involved in cancer cell survival pathways.
- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects .
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties by inducing apoptosis in cancer cell lines, particularly those overexpressing Mcl-1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 5.0 | Mcl-1 inhibition |
| U266 | 7.5 | Apoptosis induction |
| HepG2 | 6.0 | Disruption of survival signaling |
2. Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation through the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
3. Antimicrobial Activity
While primarily studied for its anticancer effects, this compound may possess antimicrobial properties due to the presence of the nitro group, which can generate reactive species that damage microbial DNA .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- High-throughput Screening : Identified as a selective inhibitor of Mcl-1 through biochemical assays, confirming its potential as a therapeutic agent against cancers with high Mcl-1 expression .
- Structure-Affinity Relationship Studies : Investigated how modifications to the naphthalene core affect binding affinity and biological activity, leading to the development of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:
- Thiazole ring formation via condensation of thioketones with amines (e.g., 4-fluorophenyl thioketone).
- Sulfonation and nitration to introduce the sulfonamide and nitro groups.
- Coupling reactions under reflux with catalysts like phosphorous oxychloride (POCl₃) for amide bond formation .
- Optimization : Control reaction parameters (temperature, pH, solvent polarity) and employ HPLC to monitor intermediate purity. Use sodium bicarbonate for selective precipitation to enhance yield .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm aromatic protons (δ 7.15–7.77 ppm) and sulfonamide NH (δ 4.56 ppm) .
- X-ray crystallography : Determine crystal parameters (e.g., monoclinic P21/c space group, a = 11.891 Å, β = 90.43°) and hydrogen-bonding networks .
- Mass spectrometry (MS) : Verify molecular weight (e.g., m/z 434.01 [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are used to evaluate its antimicrobial and anticancer activity?
- Antimicrobial : Perform broth microdilution to determine minimum inhibitory concentrations (MICs) against strains like Bacillus subtilis (MIC = 16 µg/mL) .
- Anticancer : Use MTT assays to assess proliferation inhibition in cancer cell lines (e.g., IC₅₀ values for breast cancer cells). Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding interactions?
- Methods :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Use B3LYP hybrid functionals for accurate thermochemical data (average deviation <2.4 kcal/mol) .
- Molecular docking : Simulate binding to targets like Mcl-1 (anti-apoptotic protein) using AutoDock Vina. Validate with surface plasmon resonance (SPR) to measure binding affinities (Kd) .
Q. How to resolve contradictions in biological activity data across studies?
- Approach :
- Control variables : Standardize cell lines (e.g., ATCC-certified), culture conditions, and compound purity (≥98% by HPLC).
- Dose-response curves : Compare IC₅₀ values under identical assay protocols.
- Meta-analysis : Correlate structural variations (e.g., halogen substituents) with activity trends. For example, fluorophenyl derivatives show higher MICs than chlorophenyl analogs .
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
- Design :
- Bioisosteric replacement : Substitute the nitro group with tetrazole-thiol moieties to enhance proteasome inhibition (e.g., compound 35, IC₅₀ = 0.2 µM) .
- Conformational analysis : Use crystal data to optimize torsion angles (e.g., S–N bond twist = -60.4°) for target engagement .
Q. How can crystallographic data inform drug optimization?
- Applications :
- Hydrogen bonding : Modify sulfonamide groups to strengthen N–H···O interactions with kinase active sites (e.g., Mcl-1 inhibitors) .
- Packing analysis : Adjust substituents (e.g., methoxy groups) to improve solubility while maintaining crystal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
